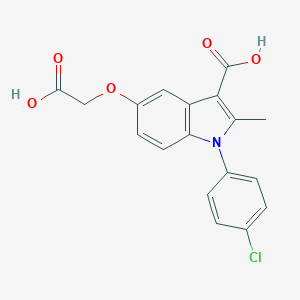
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid, also known as CMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMIC belongs to the class of indole derivatives and is synthesized through a multi-step process.
科学的研究の応用
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In materials science, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been studied for its potential use as a soil conditioner and water treatment agent.
作用機序
The mechanism of action of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In anticancer studies, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In anti-inflammatory studies, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In antiviral studies, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to inhibit viral replication and reduce viral load.
Biochemical and Physiological Effects:
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to have various biochemical and physiological effects. In animal studies, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to reduce oxidative stress, improve glucose metabolism, and enhance cognitive function. It has also been shown to have a protective effect on the liver and kidneys. In vitro studies have shown that 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
実験室実験の利点と制限
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability. It is also readily available in large quantities, making it suitable for high-throughput screening studies. However, the limitations of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid and to optimize its pharmacokinetic properties. In materials science, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can be used as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to evaluate the potential use of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid as a soil conditioner and water treatment agent.
Conclusion:
In conclusion, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is a promising compound with potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, making it a viable compound for various applications. 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. Further studies are needed to elucidate the mechanism of action of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid and to optimize its pharmacokinetic properties.
合成法
The synthesis of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid involves a multi-step process that starts with the reaction of 4-chloroaniline with methyl isocyanoacetate. The product obtained is then subjected to a series of reactions, including cyclization, hydrolysis, and esterification, to obtain the final product 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. The synthesis of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been optimized to obtain high yields and purity, making it a viable compound for various applications.
特性
製品名 |
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid |
|---|---|
分子式 |
C18H14ClNO5 |
分子量 |
359.8 g/mol |
IUPAC名 |
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO5/c1-10-17(18(23)24)14-8-13(25-9-16(21)22)6-7-15(14)20(10)12-4-2-11(19)3-5-12/h2-8H,9H2,1H3,(H,21,22)(H,23,24) |
InChIキー |
MSJNKDFYIJCKCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
正規SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)
![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)



![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
